1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is functionalized with an oxadiazole moiety, a carboxamide group, and a methyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via cyclization reactions involving nitrile oxides and amidoximes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyridazine core, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated or alcohol derivatives.
Substitution: Various substituted carboxamides or oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole and pyridazine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Material Science: The electronic properties of the compound can be exploited in the design of new materials for electronic or photonic applications.
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the oxadiazole moiety, which may result in different biological or material properties.
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the methyl group on the nitrogen atom, potentially affecting its reactivity and interactions.
Uniqueness: 1-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the combination of the pyridazine and oxadiazole rings, along with the specific functional groups attached. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-6-12-8(18-14-6)5-11-10(17)7-3-4-9(16)15(2)13-7/h3-4H,5H2,1-2H3,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFANGYAWJDBTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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